4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 4-bromo-1,1,1-trifluoro-3-buten-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of 4-bromo-1-(4-formylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-dihydropyrazole.
Scientific Research Applications
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1-(4-ethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
918339-63-6 |
---|---|
Molecular Formula |
C11H8BrF3N2O |
Molecular Weight |
321.09 g/mol |
IUPAC Name |
4-bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2O/c1-18-8-4-2-7(3-5-8)17-10(11(13,14)15)9(12)6-16-17/h2-6H,1H3 |
InChI Key |
ZDLFJIYTFXBIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.